法拉地醇

描述

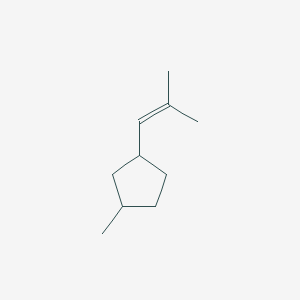

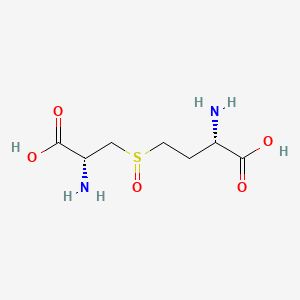

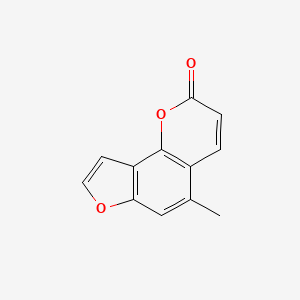

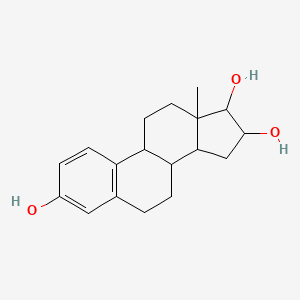

Faradiol is a triterpenoid . It can be isolated from the aerial parts of Dittrichia viscose . It has a molecular formula of C30H50O2, an average mass of 442.717 Da, and a mono-isotopic mass of 442.381073 Da .

Synthesis Analysis

The synthesis of Faradiol involves the manipulation of oxidation states in organic molecules, which is pivotal to the conversion of functional groups and the synthesis of new structural motifs . An HPLC method is introduced for the precise quantitative determination of the anti-inflammatory active faradiol esters from marigold flowers and extracts .

Molecular Structure Analysis

Faradiol has 11 defined stereocenters . It has a density of 1.0±0.1 g/cm3, a boiling point of 517.8±43.0 °C at 760 mmHg, and a vapor pressure of 0.0±3.1 mmHg at 25°C .

Chemical Reactions Analysis

Many synthetic transformations of Faradiol are centered on the alteration of oxidation states . These redox processes frequently pass through intermediates with short life-times, making their study challenging .

Physical And Chemical Properties Analysis

Faradiol has a molar refractivity of 133.6±0.3 cm3, a polar surface area of 40 Å2, a polarizability of 53.0±0.5 10-24 cm3, a surface tension of 35.9±3.0 dyne/cm, and a molar volume of 437.0±3.0 cm3 .

科学研究应用

Anti-inflammatory Applications

Faradiol is known for its anti-inflammatory properties. A quantitative determination of faradiol esters in marigold flowers and extracts has shown that these compounds are active against inflammation . This makes Faradiol a potential ingredient in pharmaceutical preparations aimed at treating inflammatory conditions.

Antioxidant Potential

The antioxidant capacity of Faradiol contributes to its applicability in neutralizing free radicals and preventing oxidative stress-related damage. This property is particularly beneficial in the development of therapies for diseases where oxidative stress plays a significant role, such as cardiovascular diseases and certain types of cancer .

Antimicrobial Activity

Faradiol exhibits antimicrobial activity, which can be harnessed in the creation of new antibiotics or antiseptic agents. Its ability to inhibit the growth of bacteria and other pathogens is valuable in both clinical medicine and the development of hygiene products .

Wound Healing

The compound’s role in wound healing is linked to its anti-inflammatory and antimicrobial properties. Faradiol can be used in topical formulations to promote faster healing of cuts, burns, and other skin injuries by reducing inflammation and preventing infection .

Cosmetic Industry

In the cosmetic industry, Faradiol’s properties are utilized in the formulation of skincare products. Its anti-inflammatory and antioxidant effects are beneficial in anti-aging creams and serums, helping to reduce the appearance of wrinkles and fine lines .

Food Industry Applications

Faradiol is recognized as safe by the FDA and is used in the food industry. Its antioxidant properties can help in preserving the quality and nutritional value of food products. Additionally, it can be used as a natural additive to enhance the health benefits of certain foods .

作用机制

Target of Action

Faradiol, a triterpenoid found in Calendula officinalis, primarily targets inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin (IL) by binding to TNF receptors . It also shows inhibitory effects against Epstein-Barr virus early antigen (EBV-EA) activation .

Mode of Action

Faradiol exerts its anti-inflammatory action through radical scavenging activity and the adhesion and augmentation of fibroblasts, which further enhance cellular activity in a given area . By binding to TNF receptors, it inhibits the production of inflammatory cytokines . This interaction results in a decrease in inflammation and a potential inhibition of skin tumor formation .

Biochemical Pathways

The biochemical pathways affected by Faradiol are primarily related to inflammation and immune response. Faradiol’s antioxidant activity helps mitigate oxidative stress, a key factor in many inflammatory conditions . Furthermore, it’s involved in the regulation of cytokine production, impacting the immune response .

Pharmacokinetics

It’s known that faradiol is present in marigold flowers and extracts, and its quantity and quality can be determined using high-performance liquid chromatography (hplc) .

Result of Action

The molecular and cellular effects of Faradiol’s action include a reduction in inflammation and potential inhibition of tumor formation . By binding to TNF receptors, Faradiol inhibits the production of inflammatory cytokines, reducing inflammation at the cellular level . It has also been shown to inhibit skin tumor formation in mice when administered topically .

属性

IUPAC Name |

(3S,4aR,6aR,6aR,6bR,8S,8aS,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,6a,7,8,9,12,12a,13,14,14a-tetradecahydro-1H-picene-3,8-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O2/c1-18-11-14-28(6)24(32)17-30(8)20(25(28)19(18)2)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h11,19-25,31-32H,9-10,12-17H2,1-8H3/t19-,20-,21+,22-,23+,24+,25-,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNHIQKVOPNHQKO-IMLFCHQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CC(C2(CC=C1C)C)O)C)C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(C[C@@H]([C@]2(CC=C1C)C)O)C)C)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

20554-95-4 | |

| Record name | Faradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20554-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Faradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020554954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FARADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O62AJZ9VME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(4a,9-Dihydroxy-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ylidene)hydrazinylidene]-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B1219334.png)

![1H,6H-5,11b-Ethano[1,3]dioxolo[4,5-j]phenanthridine, 2,3,4,4a-tetrahydro-, (4aR,5S,11bR)-](/img/structure/B1219335.png)